Lupeol 3-hydroxyoctadecanoate
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Overview
Description
Lupeol 3-hydroxyoctadecanoate is a derivative of lupeol, a pentacyclic lupane-type triterpene. Lupeol is found in various edible vegetables, fruits, and plants and is known for its beneficial pharmacological activities, including antioxidant, anti-inflammatory, anti-hyperglycemic, anti-dyslipidemic, and anti-mutagenic effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lupeol 3-hydroxyoctadecanoate involves the esterification of lupeol with 3-hydroxyoctadecanoic acid. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Lupeol 3-hydroxyoctadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The hydroxyl group in the ester can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
Lupeol 3-hydroxyoctadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of lupeol 3-hydroxyoctadecanoate involves its interaction with various molecular targets and pathways. It exerts its effects by modulating key signaling pathways, such as:
NF-κB Pathway: Inhibits the activation of NF-κB, reducing inflammation.
PI3K/Akt Pathway: Modulates cell survival and proliferation.
Wnt/β-catenin Pathway: Influences cell differentiation and apoptosis
Comparison with Similar Compounds
Similar Compounds
Lupeol: The parent compound with similar pharmacological properties.
Stigmasterol: Another triterpene with anti-inflammatory and antioxidant effects.
Betulin: A lupane-type triterpene with anticancer and antiviral activities
Uniqueness
Lupeol 3-hydroxyoctadecanoate is unique due to its esterified structure, which may enhance its bioavailability and stability compared to its parent compound, lupeol. This modification potentially increases its efficacy in various applications .
Properties
Molecular Formula |
C48H84O3 |
---|---|
Molecular Weight |
709.2 g/mol |
IUPAC Name |
(3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl) 3-hydroxyoctadecanoate |
InChI |
InChI=1S/C48H84O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-36(49)34-42(50)51-41-28-30-46(7)39(44(41,4)5)27-31-48(9)40(46)25-24-38-43-37(35(2)3)26-29-45(43,6)32-33-47(38,48)8/h36-41,43,49H,2,10-34H2,1,3-9H3 |
InChI Key |
ISCGWWWBTBITFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C)C(=C)C)C)O |
Origin of Product |
United States |
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